2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine
Description
2-Methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is a fluorinated pyrimidine derivative with a unique structural framework. The molecule consists of a pyrimidine core substituted with a methyl group at the 2-position and an azetidin-3-yloxy group at the 4-position. The azetidine ring is further functionalized with a 2,2,2-trifluoroethyl moiety. This trifluoroethyl group introduces significant lipophilicity and metabolic stability, characteristics often leveraged in medicinal chemistry to enhance bioavailability and target binding .
Properties
IUPAC Name |
2-methyl-4-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-14-3-2-9(15-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRMWCHQGFTTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CN(C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base like potassium carbonate to introduce the trifluoroethyl group via nucleophilic substitution.
Coupling with Pyrimidine: The final step involves the coupling of the azetidine derivative with a pyrimidine precursor. This can be achieved through an etherification reaction using a suitable leaving group on the pyrimidine ring, such as a halide or a tosylate, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Substitution: The trifluoroethyl group can be substituted under specific conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine-5-carboxylic acid.
Reduction: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)amino]oxy}pyrimidine.
Substitution: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]thio}pyrimidine.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding. Its trifluoroethyl group can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, the compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Trifluoroethyl vs. Trifluoroethoxy Groups: The trifluoroethyl group in the target compound offers greater steric flexibility than the trifluoroethoxy group in compound 8f or pyridopyrimidinone . This may enhance binding to hydrophobic pockets in biological targets. Trifluoroethoxy groups, as seen in 8f and pyridopyrimidinone, improve solubility due to their ether oxygen, but at the cost of increased metabolic susceptibility compared to trifluoroethyl .
Azetidine vs. Larger Heterocycles: The azetidine ring in the target compound provides conformational rigidity and reduced steric bulk compared to the benzimidazole in 8f or the pyridopyrimidinone scaffold . This could favor entropic gains during target binding.
In contrast, the target compound retains full aromaticity, which may stabilize π-π interactions with target proteins.
Pharmacological and Physicochemical Trends
- This contrasts with trifluoroethoxy-containing analogs, which balance lipophilicity and solubility better .
- Metabolic Stability: Fluorine’s electronegativity stabilizes adjacent bonds against oxidative degradation. The trifluoroethyl group in the target compound likely confers greater stability than non-fluorinated analogs .
- Bioactivity: While direct data are unavailable, analogs like 8f (pyridine/benzimidazole hybrid) and pyridopyrimidinone are associated with kinase inhibition, suggesting similar mechanisms for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
